molecular formula C11H22N2O3S B7689279 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide

2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide

Cat. No. B7689279
M. Wt: 262.37 g/mol
InChI Key: PDCTYJPHWRILEZ-UHFFFAOYSA-N
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Description

2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide, also known as CXMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CXMS is a sulfonamide derivative that has been synthesized using different methods, and it has been found to possess several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide is not fully understood. However, it has been suggested that 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has been found to possess several biochemical and physiological effects. In animal studies, 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been found to possess insecticidal properties and can be used as a pesticide. 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has been found to cross the blood-brain barrier and can be used as a drug delivery system.

Advantages and Limitations for Lab Experiments

2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has several advantages and limitations for lab experiments. One of the advantages of 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide is that it possesses anti-inflammatory, analgesic, and antipyretic properties, which can be useful in studying inflammation, pain, and fever. Another advantage of 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide is that it can cross the blood-brain barrier, which can be useful in studying the effects of drugs on the central nervous system. However, one of the limitations of 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide research. One direction is to study the potential use of 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide as a drug delivery system for the treatment of neurological disorders. Another direction is to study the effects of 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide on the immune system and its potential use as an immunomodulatory agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide and its potential applications in various fields.
Conclusion:
In conclusion, 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various fields. 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has been synthesized using different methods, and it has been found to possess several biochemical and physiological effects. 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has several advantages and limitations for lab experiments, and there are several future directions for 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide research. Further studies are needed to fully understand the potential applications of 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide in medicine, agriculture, and material science.

Synthesis Methods

2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has been synthesized using different methods, such as the reaction of cyclohexylmethylamine with ethyl acetate and sulfuric acid, and the reaction of cyclohexylmethylamine with ethyl chloroacetate and sodium sulfite. However, the most commonly used method for 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide synthesis is the reaction of cyclohexylmethylamine with ethyl chloroacetate and sodium sulfite in the presence of ethanol.

Scientific Research Applications

2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has been studied for its potential applications in various fields, such as medicine, agriculture, and material science. In medicine, 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has been found to possess insecticidal properties and can be used as a pesticide. In material science, 2-(N-cyclohexylmethylsulfonamido)-N-ethylacetamide has been studied for its potential use in the synthesis of metal-organic frameworks.

properties

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-3-12-11(14)9-13(17(2,15)16)10-7-5-4-6-8-10/h10H,3-9H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCTYJPHWRILEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(C1CCCCC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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